Cas no 1251685-13-8 (4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide)

4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide structure
1251685-13-8 structure
Product name:4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide
CAS No:1251685-13-8
MF:C24H22FN5O2
Molecular Weight:431.462188243866
CID:6031992
PubChem ID:49678179

4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide
    • 5-(4-fluorophenyl)-2-methyl-N-[4-oxo-4-(quinolin-8-ylamino)butyl]pyrazole-3-carboxamide
    • 1251685-13-8
    • VU0529353-1
    • AKOS024528888
    • SR-01000926522-1
    • 4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
    • F6000-0263
    • 3-(4-fluorophenyl)-1-methyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1H-pyrazole-5-carboxamide
    • SR-01000926522
    • インチ: 1S/C24H22FN5O2/c1-30-21(15-20(29-30)16-9-11-18(25)12-10-16)24(32)27-14-4-8-22(31)28-19-7-2-5-17-6-3-13-26-23(17)19/h2-3,5-7,9-13,15H,4,8,14H2,1H3,(H,27,32)(H,28,31)
    • InChIKey: NQFKURQKEYCECG-UHFFFAOYSA-N
    • SMILES: N1=C(C2=CC=C(F)C=C2)C=C(C(NCCCC(=O)NC2=C3C(=CC=C2)C=CC=N3)=O)N1C

計算された属性

  • 精确分子量: 431.17575312g/mol
  • 同位素质量: 431.17575312g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 642
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.9Ų
  • XLogP3: 3

4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6000-0263-2mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
2mg
$59.0 2023-09-09
Life Chemicals
F6000-0263-40mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
40mg
$140.0 2023-09-09
Life Chemicals
F6000-0263-5μmol
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
5μmol
$63.0 2023-09-09
Life Chemicals
F6000-0263-15mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
15mg
$89.0 2023-09-09
Life Chemicals
F6000-0263-25mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
25mg
$109.0 2023-09-09
Life Chemicals
F6000-0263-4mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
4mg
$66.0 2023-09-09
Life Chemicals
F6000-0263-10mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
10mg
$79.0 2023-09-09
Life Chemicals
F6000-0263-1mg
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
1mg
$54.0 2023-09-09
Life Chemicals
F6000-0263-10μmol
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6000-0263-2μmol
4-{[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide
1251685-13-8
2μmol
$57.0 2023-09-09

4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide 関連文献

4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamideに関する追加情報

4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide: A Comprehensive Overview

The compound with CAS No. 1251685-13-8, known as 4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a pyrazole ring, a quinoline moiety, and a butanamide backbone. The integration of these structural elements contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various cellular pathways. The presence of the 4-fluorophenyl group in this compound adds further complexity to its structure, potentially enhancing its pharmacokinetic properties such as solubility and bioavailability. Additionally, the quinolin-8-yl group is known for its role in stabilizing molecular interactions, which could be crucial for targeting specific biological receptors.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, making it a promising candidate for anti-inflammatory drug development. Furthermore, preliminary in vitro studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating its potential role in oncology.

The synthesis of 4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly streamlined the production process. These methods not only enhance efficiency but also reduce the environmental impact associated with traditional synthetic approaches.

In terms of pharmacokinetics, this compound has demonstrated favorable absorption profiles in preclinical models, suggesting that it could be effectively administered via oral or parenteral routes. Its stability under physiological conditions further supports its potential as a viable drug candidate. However, additional studies are required to fully characterize its pharmacokinetic properties and safety profile.

The structural versatility of 4-{3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-ylformamido}-N-(quinolin-8-yl)butanamide also makes it an attractive scaffold for further chemical modifications. By altering substituents on the pyrazole or quinoline rings, researchers can potentially optimize its biological activity and selectivity for specific targets. This approach aligns with current trends in medicinal chemistry that emphasize structure-based drug design and optimization.

Looking ahead, the continued exploration of this compound's biological properties will undoubtedly contribute to advancements in drug discovery. Its unique combination of structural features and promising preliminary results position it as a valuable asset in the pursuit of novel therapeutic agents for various disease states.

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